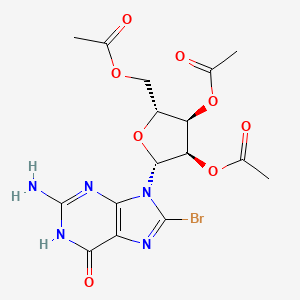

8-Bromoguanosine 2',3',5'-triacetate

Descripción general

Descripción

8-Bromoguanosine 2',3',5'-triacetate (8-Br-G3TA) is a derivative of guanosine, a purine nucleoside. It is a biologically active molecule that has been studied for its potential applications in various scientific research fields. 8-Br-G3TA has been found to exhibit a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics, including cell metabolism, signaling pathways, and gene expression.

Aplicaciones Científicas De Investigación

Modification of Nucleosides

8-Bromoguanosine is used in the aqueous-phase modification of unprotected halonucleosides, contributing to the synthesis of pharmaceutically active compounds and oligonucleotide structural probes (Western et al., 2003).

Crystal and Molecular Structure Analysis

Studies on the crystal structures of 8-Bromoguanosine have provided insights into the syn conformation of purine nucleosides, contributing to our understanding of nucleic acid chemistry and biochemistry (Tavale & Sobell, 1970).

Synthesis and Cleavage Studies

8-Bromoguanosine has been involved in synthesis and cleavage studies, like the cyclization to create anhydro-8-oxyguanosine derivatives (Ikehara & Muneyama, 1970).

C8-Metalation of Purine Nucleosides

It is used in C8-metalation studies to form palladated azolato complexes, providing insights into nucleoside chemistry (Kampert et al., 2018).

Pharmaceutical Applications

8-Bromoguanosine derivatives have shown potential in pharmaceutical applications, including antitumor activities against murine leukemic cells (Chu, Shiue, & Chu, 1975).

Biological and Medical Research

It has been used to study the effects on intracellular free calcium concentrations in vascular smooth muscle cells (Kai et al., 1987).

Nucleic Acid Chemistry

Its role in base stacking in nucleic acids has been studied, shedding light on the structure and function of nucleic acids (Bugg & Thewalt, 1969).

Biological Effects and Mechanisms

The effects of 8-Bromoguanosine on macrophages and its role in the killing of Leishmania amazonensis have been investigated, suggesting its potential in treating infections with intracellular pathogens (Giorgio & Barão, 1998).

Mecanismo De Acción

Target of Action

The primary target of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine is viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral therapies.

Mode of Action

8-Bromo-2’,3’,5’-tri-O-acetylguanosine interacts with its target by integrating into the viral RNA chain during replication . This integration disrupts the normal function of the RNA polymerase, inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral RNA replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the replication of the viral genome, preventing the production of new virus particles .

Pharmacokinetics

It is known to be soluble in dmso and methanol when heated

Result of Action

The result of the compound’s action is the inhibition of viral replication. This can prevent the spread of the virus within the host organism, helping to control the infection .

Action Environment

The efficacy and stability of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine can be influenced by various environmental factors. For example, the compound is stable at -20°C , suggesting that it may be less effective at higher temperatures. Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action.

Propiedades

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCAXCVNVVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935621 | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15717-45-0 | |

| Record name | NSC174056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC79210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoguanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)

![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)